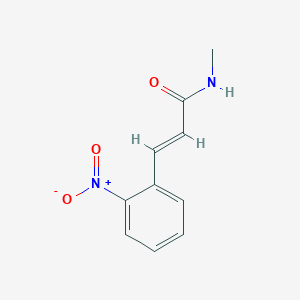

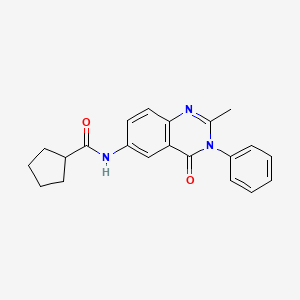

![molecular formula C14H14N4O2S2 B2748892 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097921-90-7](/img/structure/B2748892.png)

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound and is a colorless solid . It is the most common of the three isomers with the formula (C4H3S)2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2’-bithiophene, a component of the compound, include a boiling point of 533.2 K and a melting point of 306 K . The compound has a molar mass of 166.26 g/mol .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Approaches : Research has demonstrated various synthesis methodologies for triazole derivatives, emphasizing their potential in creating novel compounds with significant applications. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process starting from 4-chlorobenzenamine shows the versatility and adaptability of triazole chemistry in producing targeted molecules (Kan, 2015).

Chemical Reactions and Properties : The study of the mechanism and inhibiting efficiency of triazole derivatives on metal corrosion in acidic media provides insights into the chemical stability and reactivity of these compounds. This research highlights the potential of triazole derivatives as corrosion inhibitors, showcasing their practical applications beyond biological activity (Lagrenée et al., 2002).

Biological Activities

Antimicrobial and Antifungal Properties : Some triazole derivatives have been synthesized and evaluated for their antimicrobial activities, revealing potential as antimicrobial agents. This is particularly significant for compounds demonstrating efficacy against various bacterial and fungal strains, pointing to triazole's role in developing new therapeutic agents (Desai, Dodiya, & Shihora, 2011).

Anticancer Potentials : Research into triazole-based compounds as histone deacetylase inhibitors (HDACIs) for cancer therapy has shown promising results. Triazol-4-ylphenyl bearing hydroxamates, for example, have been found to suppress cancer cell growth effectively, underlining the potential of triazole derivatives in cancer treatment strategies (He et al., 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of this compound is related to perovskite solar cells (PSCs) . It is used as a hole transport material (HTM) , which is a key component in PSCs. HTMs are responsible for transporting positive charges or ‘holes’ from the perovskite layer to the electrode .

Mode of Action

The compound interacts with its targets by facilitating the transport of holes in PSCs . The presence of the 2,2’-bithiophene core in the compound allows it to have a lower band gap and a greater λ max compared to other molecules . This results in improved electronic, photophysical, and photovoltaic properties .

Biochemical Pathways

By serving as an HTM, it influences the efficiency of solar energy conversion in these cells .

Result of Action

The action of this compound results in improved performance of PSCs . Specifically, it enhances the transport of holes, leading to a higher power conversion efficiency .

Propriétés

IUPAC Name |

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S2/c1-18-8-9(16-17-18)14(20)15-7-10(19)11-4-5-13(22-11)12-3-2-6-21-12/h2-6,8,10,19H,7H2,1H3,(H,15,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEZJXRDFWXGHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

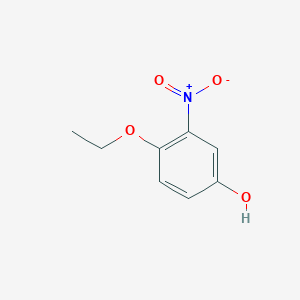

![2-(4-chlorophenoxy)-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2748812.png)

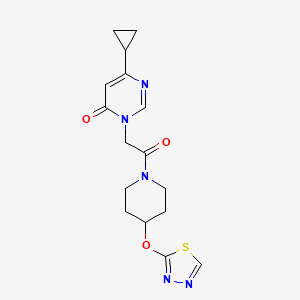

![4-chloro-N-[(3-chloro-4-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2748813.png)

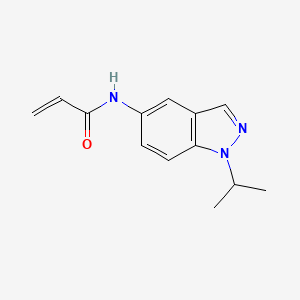

![(4R,4aS,8aS)-4-(4-methoxyphenyl)octahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2748816.png)

![4-Bromo-2-{[(2-chloro-6-methylphenyl)amino]methyl}phenol](/img/structure/B2748820.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-4-carboxylic acid](/img/structure/B2748824.png)

![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(4-methoxyphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2748827.png)

![Cyclopropyl[4-(pentyloxy)phenyl]methanone](/img/structure/B2748829.png)

![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2748832.png)